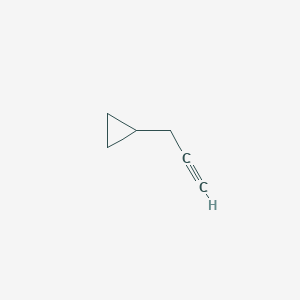
Prop-2-in-cyclopropan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of Prop-2-ynylcyclopropane consists of a cyclopropane ring with a prop-2-ynyl group attached . The molecular weight is 80.13 g/mol . The InChI code is 1S/C6H8/c1-2-3-6-4-5-6/h1,6H,3-5H2 and the canonical SMILES is C#CCC1CC1 .
Physical And Chemical Properties Analysis
The physical and chemical properties of Prop-2-ynylcyclopropane include a molecular weight of 80.13 g/mol . It has a computed XLogP3-AA value of 1.9, indicating its lipophilicity . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass are both 80.062600255 g/mol . The topological polar surface area is 0 Ų, indicating that it has no polar atoms or polar bonds . The heavy atom count is 6 .
Wissenschaftliche Forschungsanwendungen
Schutzgruppe in der organischen Synthese
Prop-2-in-cyclopropan: dient als innovative Schutzgruppe für Carbonsäuren in der organischen Synthese. Es bietet eine milde Methode zur hochspezifischen Entschützung von Prop-2-in-estern unter Verwendung von Tetrathiomolybdat . Diese Selektivität ist entscheidend in mehrstufigen Synthesen, bei denen Schutzgruppen entfernt werden können, ohne andere empfindliche funktionelle Gruppen zu beeinflussen.
Synthese von cyclopalladatierten Verbindungen
Die Verbindung wird zur Synthese von cyclopalladatierten Verbindungen verwendet, die in der Katalyse wichtig sind und als Zwischenprodukte bei der Synthese komplexer organischer Moleküle dienen . Die Prop-2-in-Gruppe erleichtert den Chloropalladationsprozess, der zur Bildung dieser wertvollen Verbindungen führt.
Chemische Bildung
Schließlich wird This compound in der chemischen Bildung als Lehrmittel verwendet, um die Prinzipien der organischen Synthese und Reaktivität zu veranschaulichen. Seine Verwendung in der Schutzgruppenchemie ist ein wertvolles Beispiel für Studenten, die die Feinheiten organischer Reaktionen lernen .
Wirkmechanismus
Target of Action
Prop-2-ynylcyclopropane is a chemical compound with the molecular formula C6H8 It has been shown that prop-2-ynyl esters are useful protecting groups for carboxylic acids .
Mode of Action
It is known that prop-2-ynyl esters can be selectively deprotected in the presence of other esters on treatment with tetrathiomolybdate under mild conditions . This suggests that Prop-2-ynylcyclopropane may interact with its targets through a similar mechanism.
Biochemical Pathways
The use of prop-2-ynyl esters as protecting groups for carboxylic acids suggests that this compound may play a role in the synthesis or modification of molecules that contain carboxylic acid groups .
Pharmacokinetics
The physical properties of the compound, such as its molecular weight of 8013 , may influence its pharmacokinetic behavior.
Result of Action
The use of prop-2-ynyl esters as protecting groups for carboxylic acids suggests that this compound may influence the structure and function of molecules that contain carboxylic acid groups .
Action Environment
It is known that the compound is a liquid at room temperature , which may influence its stability and efficacy under different environmental conditions.
Biochemische Analyse
Biochemical Properties
Prop-2-ynylcyclopropane plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . The interaction between prop-2-ynylcyclopropane and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction.
Cellular Effects
Prop-2-ynylcyclopropane affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, prop-2-ynylcyclopropane can modulate the expression of genes involved in metabolic pathways, thereby altering the cell’s metabolic state . Additionally, it can impact cell signaling by interacting with key signaling molecules, leading to changes in cellular responses.
Molecular Mechanism
The molecular mechanism of action of prop-2-ynylcyclopropane involves its binding interactions with biomolecules. It can bind to specific sites on enzymes, leading to either inhibition or activation of their activity. For instance, prop-2-ynylcyclopropane has been found to inhibit the activity of certain cytochrome P450 enzymes by binding to their active sites . This binding can result in changes in the enzyme’s conformation, affecting its ability to catalyze reactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of prop-2-ynylcyclopropane can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that prop-2-ynylcyclopropane is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light or heat . Long-term exposure to prop-2-ynylcyclopropane can lead to cumulative effects on cellular function, which may be observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of prop-2-ynylcyclopropane vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects, while at higher doses, it can exhibit toxic or adverse effects. For example, high doses of prop-2-ynylcyclopropane have been associated with liver toxicity in animal studies . It is important to determine the threshold doses to avoid adverse effects and ensure safe usage.
Metabolic Pathways
Prop-2-ynylcyclopropane is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in its metabolism . These interactions can affect the metabolic flux and levels of various metabolites in the body. Understanding these pathways is crucial for predicting the compound’s behavior in biological systems.
Transport and Distribution
Within cells and tissues, prop-2-ynylcyclopropane is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can influence its overall activity and effects.
Subcellular Localization
The subcellular localization of prop-2-ynylcyclopropane is an important factor in determining its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with other biomolecules and its overall efficacy in biochemical reactions.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of Prop-2-ynylcyclopropane can be achieved through a multi-step process involving the conversion of readily available starting materials into the desired product.", "Starting Materials": [ "Propargyl bromide", "Cyclopropane", "Sodium hydride", "Diethyl ether", "Tetrahydrofuran", "Sodium borohydride", "Acetic acid", "Hydrochloric acid", "Sodium bicarbonate", "Sodium sulfate", "Magnesium sulfate", "Anhydrous sodium sulfate" ], "Reaction": [ "Step 1: Preparation of propargyl alcohol by reacting propargyl bromide with sodium hydride in diethyl ether", "Step 2: Conversion of propargyl alcohol to propargyl acetate using acetic acid and sodium bicarbonate", "Step 3: Conversion of propargyl acetate to propargylamine using sodium borohydride in tetrahydrofuran", "Step 4: Reaction of propargylamine with cyclopropane in the presence of hydrochloric acid to form Prop-2-ynylcyclopropane", "Step 5: Purification of the product using sodium sulfate, magnesium sulfate, and anhydrous sodium sulfate" ] } | |
CAS-Nummer |
58405-37-1 |
Molekularformel |
C6H8 |
Molekulargewicht |
80.13 g/mol |
IUPAC-Name |
prop-1-ynylcyclopropane |
InChI |
InChI=1S/C6H8/c1-2-3-6-4-5-6/h6H,4-5H2,1H3 |
InChI-Schlüssel |
LIWWTIQFDBDUHK-UHFFFAOYSA-N |
SMILES |
C#CCC1CC1 |
Kanonische SMILES |
CC#CC1CC1 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




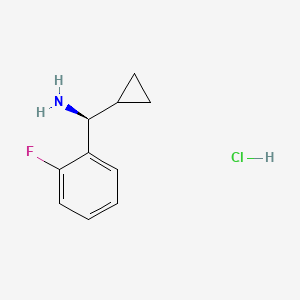


![{1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-4-yl}methanol](/img/structure/B1465108.png)
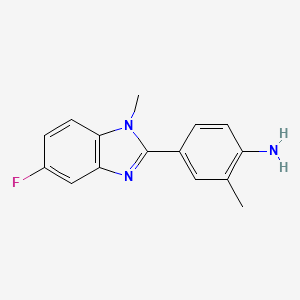
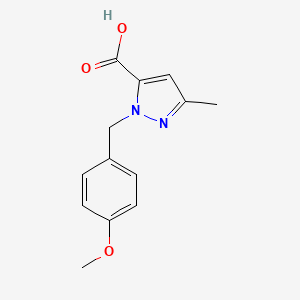
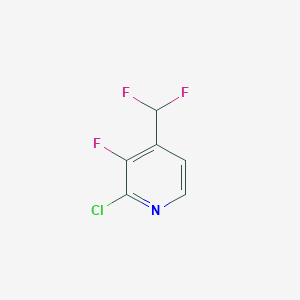
![5,6-dihydro-4H-thieno[2,3-c]pyrrole](/img/structure/B1465117.png)
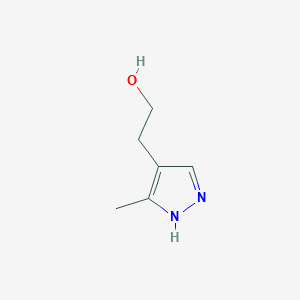
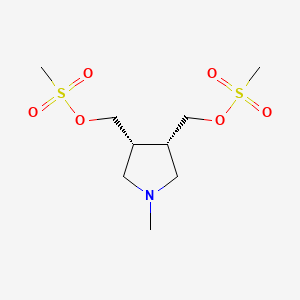

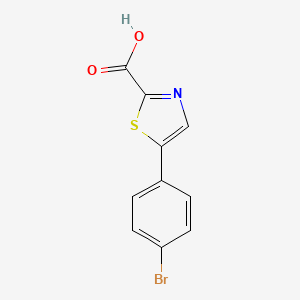
![6-Methoxy-benzo[B]thiophene-2-carboxylic acid methyl ester](/img/structure/B1465124.png)